
4-(2-硝基苯氧基)苯甲腈
描述
“4-(2-Nitrophenoxy)benzonitrile” is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.21 g/mol.
Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenoxy)benzonitrile” can be represented by the formula C13H8N2O3 . More detailed structural analysis would require specific spectroscopic data or computational modeling .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Nitrophenoxy)benzonitrile” are not detailed in the search results, it’s worth noting that benzonitrile derivatives have been studied for their potential as antiviral agents .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Nitrophenoxy)benzonitrile” are not fully detailed in the search results. It is known that the compound has a molecular weight of 240.21 g/mol.科学研究应用
抗病毒剂
4-(2-硝基苯氧基)苯甲腈: 衍生物已被探索作为潜在的抗病毒剂。 这些化合物被设计为抑制去泛素化酶 (DUB),这些酶在包括腺病毒、HSV-1、柯萨奇病毒和 SARS-CoV-2 在内的各种病毒的生命周期中发挥着至关重要的作用 . 抑制 DUB 酶是开发新型抗病毒药物的有希望的策略。 体外研究表明,这些衍生物对所述病毒具有很强的抗病毒活性,IC50 值范围为 10.22 至 44.68 μM .
分子对接研究
4-(2-硝基苯氧基)苯甲腈 衍生物已进行分子对接研究,以评估其作为 DUB 抑制剂的潜力 . 这些研究有助于理解化合物与靶酶之间的相互作用,从而提供对结合亲和力和有效抑制所需药效团特征的见解。
构效关系 (SAR)
4-(2-硝基苯氧基)苯甲腈 衍生物的合成使研究人员能够建立构效关系 (SAR)。 这种关系有助于识别抗病毒活性所需的化学基团,并指导这些化合物的优化,以提高功效并降低毒性 .
药物特性评估
进行计算机模拟 ADMET(吸收、分布、代谢、排泄和毒性)研究以预测4-(2-硝基苯氧基)苯甲腈衍生物的药物特性 . 这些研究对于确定这些化合物的安全性特征及其作为有效药物开发的潜力至关重要。
合成优化
4-(2-硝基苯氧基)苯甲腈 的化学合成涉及各种途径和方法。 研究人员专注于优化合成过程以提高产量、降低成本并最大限度地减少环境影响. 这种优化对于这些化合物的规模化生产至关重要,以进行进一步的研究和潜在的商业化。
生化试剂
作为生化试剂,4-(2-硝基苯氧基)苯甲腈 可用于各种生化测定和实验。 其特性可能使其能够与特定蛋白质或酶相互作用,使其成为研究生物过程和途径的宝贵工具.
药物化学
在药物化学中,4-(2-硝基苯氧基)苯甲腈 作为设计新型治疗剂的起点。 可以对其结构进行修改以增强其生物活性并提高其对体内特定靶标的选择性 .
药理学研究
最后,4-(2-硝基苯氧基)苯甲腈 及其衍生物用于药理学研究,以探索针对各种疾病的新疗法。 通过研究其对不同生物靶标的影响,研究人员可以开发出具有特定作用机制的新药 .
安全和危害
属性
IUPAC Name |
4-(2-nitrophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSEFOAGVCQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429398 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113344-23-3 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

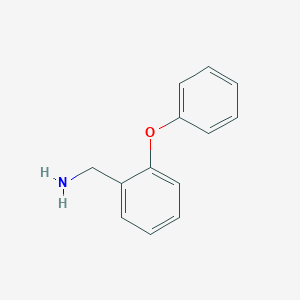

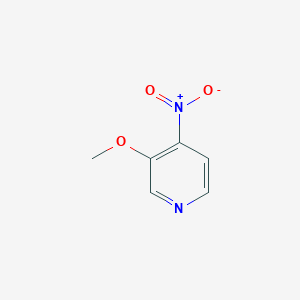
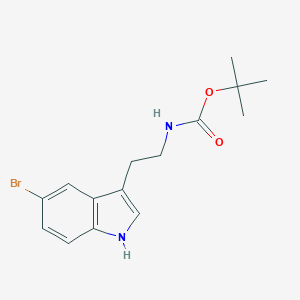

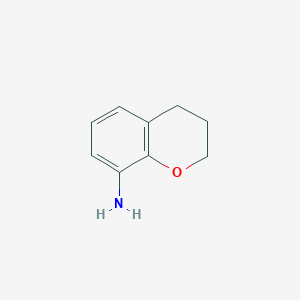


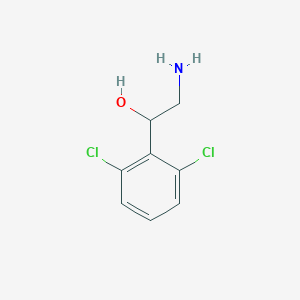
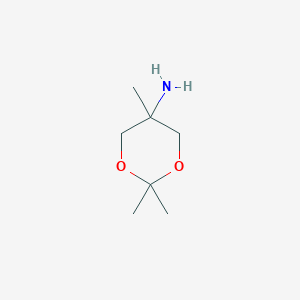


![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
